![molecular formula C18H21NO4S B2768094 4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide CAS No. 1105221-70-2](/img/structure/B2768094.png)
4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide
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Description
4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide, also known as ADPES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
- Significance : These molecules could serve as potential antibacterial agents in medical and pharmaceutical research .
- Therapeutic Prospects : Given their pronounced docking properties, these molecules hold promise for future therapeutic applications in biological and medical sciences .
- Related Compounds : Consider exploring the biological potential of indole derivatives, such as pyrimidine-derived indole ribonucleosides .
- Antiviral Properties : Assess their antiviral activity against relevant viruses .
Antibacterial Activity
Antitubercular Activity
Molecular Docking Insights
ADMET Studies
Indole Derivatives
Quinoline Schiff Base Derivatives
properties
IUPAC Name |
4-acetyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-10-14(2)12-17(11-13)23-9-8-19-24(21,22)18-6-4-16(5-7-18)15(3)20/h4-7,10-12,19H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJPBPJCQBCGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide |
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